molecular formula C14H12BrClN4O2 B2980790 8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione CAS No. 887200-53-5

8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione

Cat. No.: B2980790
CAS No.: 887200-53-5
M. Wt: 383.63
InChI Key: ICJASUNSLCUZAP-UHFFFAOYSA-N
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Description

8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C14H12BrClN4O2 and its molecular weight is 383.63. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Bromination

The study by Gavrilova et al. (2012) focuses on the molecular structure of a specific dione, exploring its bromination products and electrochemical reduction. This research highlights the intricate relationship between molecular structure and chemical reactivity, which could be relevant to understanding how similar substitutions, like those in 8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione, affect molecular properties and reactions (Gavrilova et al., 2012).

Chemical Synthesis and Halogenation

Research by Umehara et al. (1977) on the halogenation of certain diones reveals how bromination and chlorination can lead to a variety of halo-diones. This process and its outcomes could provide insights into the synthesis and functionalization of compounds like this compound, suggesting pathways for introducing or modifying halogen atoms in similar molecular frameworks (Umehara et al., 1977).

Electochemical Properties and Substitution Effects

A study by Arias et al. (1990) explores the electrochemical oxidation of bromo-substituted anilines, examining how methyl groups as substituents influence the decomposition pathways. This research is pertinent to understanding the electrochemical behavior of bromo- and chloro-substituted compounds, potentially offering a foundation for studying the electrochemical properties of this compound and how its structure affects reactivity and decomposition under various conditions (Arias et al., 1990).

Properties

IUPAC Name

8-bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN4O2/c1-18-10-11(17-13(18)15)19(2)14(22)20(12(10)21)7-8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJASUNSLCUZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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